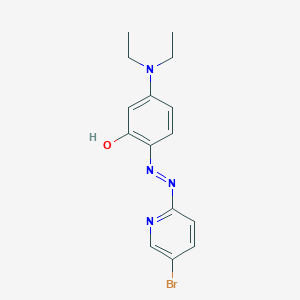

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367081. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVCXDAVEHOIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871961 | |

| Record name | 2-[(5-Bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Aldrich MSDS] | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14337-53-2 | |

| Record name | 5-Br-PADAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14337-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTC96V5DTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as Br-PADAP. This document details the synthesis pathway, experimental protocols, and key chemical data, serving as a valuable resource for professionals in research and development.

Introduction

This compound (Br-PADAP) is a highly sensitive chromogenic agent belonging to the family of heterocyclic azo dyes. Its molecular structure, featuring a pyridine ring, an azo group, and a diethylaminophenol moiety, enables it to form stable, colored complexes with various metal ions.[1] This property makes Br-PADAP a valuable reagent in analytical chemistry, particularly for the spectrophotometric determination of trace metals such as uranium, cadmium, and chromium.[2][3] The synthesis of Br-PADAP is a well-established two-step process involving diazotization followed by an azo coupling reaction.

Synthesis Pathway

The synthesis of Br-PADAP proceeds through two primary chemical reactions:

-

Diazotization of 5-Bromo-2-aminopyridine: The process is initiated by the conversion of the primary aromatic amine, 5-bromo-2-aminopyridine, into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite as the diazotizing agent.

-

Azo Coupling with 3-Diethylaminophenol: The resulting diazonium salt is then coupled with 3-diethylaminophenol in an alkaline medium. The electron-rich phenol ring of 3-diethylaminophenol undergoes electrophilic substitution with the diazonium ion to form the final azo dye, Br-PADAP.

The overall synthesis workflow is depicted in the following diagram:

Caption: General workflow for the synthesis of Br-PADAP.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Br-PADAP.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula |

| 5-Bromo-2-aminopyridine | 1072-97-5 | C₅H₅BrN₂ |

| 3-Diethylaminophenol | 91-68-9 | C₁₀H₁₅NO |

| Sodium Nitrite | 7632-00-0 | NaNO₂ |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl |

| Sodium Hydroxide | 1310-73-2 | NaOH |

| Ethanol | 64-17-5 | C₂H₅OH |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O |

Step-by-Step Synthesis Procedure

Step 1: Diazotization of 5-Bromo-2-aminopyridine

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve a specific molar equivalent of 5-bromo-2-aminopyridine in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled 5-bromo-2-aminopyridine solution over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional hour to ensure the diazotization reaction goes to completion. The resulting solution contains the 5-bromo-2-pyridyldiazonium chloride.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of 3-diethylaminophenol in a dilute aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold 3-diethylaminophenol solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C and continue stirring for 2-3 hours. A colored precipitate of crude Br-PADAP will form.

-

Adjust the pH of the solution to weakly acidic (pH 5-6) with dilute acetic acid to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Step 3: Purification

-

The crude Br-PADAP can be purified by recrystallization. A suitable solvent system is typically an ethanol-water mixture.

-

Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate the formation of pure crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

The logical relationship of the synthesis steps is illustrated in the following diagram:

Caption: Logical flow of the Br-PADAP synthesis process.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇BrN₄O | [4] |

| Molecular Weight | 349.23 g/mol | [4] |

| Appearance | Red or purple powder or crystals | [4] |

| Melting Point | 157 - 158 °C (lit.) | [4] |

| Purity (HPLC) | ≥ 98% | [4] |

| Storage Temperature | 2 - 8 °C | [4] |

Conclusion

The synthesis of this compound is a straightforward and well-documented process. By carefully controlling the reaction conditions, particularly temperature and pH, high-purity Br-PADAP can be reliably obtained. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this important analytical reagent for their applications in metal ion detection and other relevant fields.

References

- 1. This compound | 14337-53-2 | FB71704 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its application to the sequential determination of chromium(III) and chromium(VI) in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Br-PADAP: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and significant applications of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP. This heterocyclic azo dye is a prominent chelating agent and chromogenic indicator with notable applications in analytical chemistry.

Core Chemical Properties

5-Br-PADAP is a red to purple crystalline powder.[1][2] Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 2-((5-Bromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol | [1] |

| Synonyms | 5-Bromo-PADAP, Bromo-PADAP | [1] |

| CAS Number | 14337-53-2 | [1][3] |

| Molecular Formula | C₁₅H₁₇BrN₄O | [3] |

| Molecular Weight | 349.23 g/mol | [3] |

| Appearance | Red to very dark red and purple crystalline powder | [1] |

| Melting Point | 157-158 °C | [1] |

| Boiling Point | 511.1 ± 50.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | [2] |

| λmax | 443 nm | |

| pKa | Dissociation constants (pK(OH) and pK(NH)) have been determined for similar dialkylaminophenol derivatives. | [2] |

Chemical Structure

The structure of 5-Br-PADAP is characterized by a pyridyl ring, an azo group (-N=N-), and a substituted phenol ring. The key functional groups that contribute to its chemical reactivity and utility as a chelating agent are:

-

Pyridyl Nitrogen: The nitrogen atom in the pyridine ring acts as a coordination site for metal ions.

-

Azo Group: The nitrogen atoms of the azo group are also involved in chelation.

-

Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is another key coordination site.

-

Diethylamino Group: This electron-donating group enhances the colorimetric properties of the molecule.

-

Bromo Group: The bromine atom on the pyridine ring can influence the electronic properties and reactivity of the molecule.

The spatial arrangement of the pyridyl nitrogen, one of the azo nitrogens, and the phenolic oxygen allows 5-Br-PADAP to act as a tridentate ligand, forming stable complexes with various metal ions.

Molecular Identifiers

-

SMILES: CCN(CC)c1ccc(/N=N/c2ccc(Br)cn2)c(O)c1

-

InChI: 1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3/b19-18+

Experimental Protocols

Synthesis of 5-Br-PADAP: A Representative Protocol

The synthesis of 5-Br-PADAP is typically achieved through a two-step process involving diazotization of 2-amino-5-bromopyridine followed by an azo coupling reaction with 3-diethylaminophenol.

Step 1: Diazotization of 2-amino-5-bromopyridine

-

Dissolve 2-amino-5-bromopyridine in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the aminopyridine. Maintain the temperature between 0 and 5 °C throughout the addition.

-

The reaction mixture is stirred for a short period after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Azo Coupling with 3-diethylaminophenol

-

In a separate vessel, dissolve 3-diethylaminophenol in a basic aqueous solution, such as sodium hydroxide solution, and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the stirred solution of 3-diethylaminophenol.

-

A colored precipitate of 5-Br-PADAP will form.

-

The reaction mixture is stirred for a period to ensure complete coupling.

-

The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Caption: Synthesis Workflow of 5-Br-PADAP.

Spectrophotometric Determination of Uranium(VI)

5-Br-PADAP is a highly sensitive reagent for the spectrophotometric determination of uranium(VI). The following is a general protocol; however, optimal conditions may vary depending on the sample matrix.[2]

Reagents:

-

5-Br-PADAP solution: A standard solution of 5-Br-PADAP in a suitable organic solvent (e.g., ethanol or dimethylformamide).

-

Buffer solution: A buffer to maintain the optimal pH for complex formation (typically around pH 7.6-8.2). Triethanolamine buffer is commonly used.[2][4]

-

Masking agents: Solutions of reagents like sodium fluoride and/or CDTA to prevent interference from other metal ions.[2]

-

Surfactant (optional): A surfactant like Triton X-100 can be used to enhance color stability.[2]

Procedure:

-

To an aliquot of the sample solution containing uranium(VI), add the masking agent(s) and the buffer solution to adjust the pH.

-

Add the 5-Br-PADAP solution and any surfactant.

-

Dilute the solution to a known volume with deionized water or a suitable solvent mixture.

-

Allow the color to develop for a specified period.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the uranium(VI)-5-Br-PADAP complex, which is typically around 578 nm.[2]

-

The concentration of uranium(VI) is determined by comparing the absorbance to a calibration curve prepared from standard uranium solutions.

References

- 1. 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its application to the sequential determination of chromium(III) and chromium(VI) in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol, a significant chromogenic chelating agent. The information is curated for professionals in research, scientific analysis, and drug development.

Core Compound Information

Compound Name: this compound Synonyms: 5-Br-PADAP CAS Number: 14337-53-2[1] Molecular Formula: C₁₅H₁₇BrN₄O[2] Molecular Weight: 349.23 g/mol [2] Appearance: Red or purple powder or crystals[3] Melting Point: 157 - 158 °C[3]

Spectroscopic Data

While comprehensive, publicly available, tabulated spectral data for this compound is limited, this guide compiles available data and typical spectral characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The free ligand exhibits a maximum absorbance in the visible region, which shifts significantly upon chelation with metal ions. This property is the basis for its widespread use in spectrophotometric analysis.

| Species | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 5-Br-PADAP (free ligand) | Not Specified | 443 | Not Specified[1] |

| Pd(II) Complex | pH 3.53 | 585 | 3.86 x 10⁴[4] |

| U(VI) Complex | pH 7.6 | 578 | 74,000[5] |

| Cr(III/VI) Complex | Not Specified | 580 | 2.64 x 10⁴[3] |

| Hg(II) Complex | Cationic Surfactant | 558 | 5.78 x 10⁴[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the substituted pyridine and phenol rings.

-

Diethylamino Protons: A quartet and a triplet characteristic of the ethyl groups.

-

Hydroxyl Proton: A broad singlet which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm).

-

Diethylamino Carbons: Signals corresponding to the methylene and methyl carbons of the ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific peak assignments for 5-Br-PADAP are not detailed in available literature. However, the spectrum would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3500 - 3200 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1475 |

| N=N Stretch (Azo) | ~1450 (often weak) |

| C-N Stretch | 1335 - 1250 |

| C-O Stretch (Phenol) | ~1200 |

Mass Spectrometry (MS)

Detailed fragmentation analysis of 5-Br-PADAP is not widely published. The molecular ion peak would be expected to correspond to its molecular weight.

| Parameter | Expected Value |

| Molecular Ion [M]⁺ | m/z ≈ 349.06 (for ⁷⁹Br) and 351.06 (for ⁸¹Br) in a ~1:1 ratio |

Experimental Protocols

Synthesis of this compound[8]

The synthesis is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 5-bromo-2-aminopyridine

-

Dissolve 5-bromo-2-aminopyridine in a suitable acidic medium (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5 °C to form the diazonium salt.

Step 2: Azo Coupling

-

Prepare a solution of 3-diethylaminophenol in an alkaline medium (e.g., sodium hydroxide solution).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the 3-diethylaminophenol solution with vigorous stirring.

-

Maintain the temperature and alkaline pH to facilitate the coupling reaction.

-

The product, this compound, will precipitate out of the solution.

-

Isolate the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the solution across the UV and visible range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 5-Br-PADAP.

References

- 1. This compound 97 14337-53-2 [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its application to the sequential determination of chromium(III) and chromium(VI) in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. staff-old.najah.edu [staff-old.najah.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound(14337-53-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Molar Absorptivity of 5-Br-PADAP Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity of metal complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). 5-Br-PADAP is a highly sensitive chromogenic reagent widely utilized in spectrophotometric analysis for the determination of various metal ions. Its ability to form intensely colored complexes with metals allows for their quantification even at trace levels. This document summarizes the key quantitative data, details the experimental protocols for analysis, and provides a visual representation of the general experimental workflow.

Core Data: Molar Absorptivity of 5-Br-PADAP Metal Complexes

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength, is a critical parameter in spectrophotometric analysis. The high molar absorptivities of 5-Br-PADAP metal complexes contribute to the high sensitivity of analytical methods using this reagent. The table below summarizes the reported molar absorptivity values for various metal complexes with 5-Br-PADAP under specific experimental conditions.

| Metal Ion | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | pH | Medium / Surfactant | Reference |

| Transition Metals (general) | ~1 x 10⁵ | 550-570 | - | Triton X-100 | [1] |

| Uranium(VI) | 4.33 x 10⁴ | 576 | - | Sodium dodecyl sulfonate (SDS) | [2] |

| Uranium(VI) | 7.4 x 10⁴ | 578 | 7.6 | - | [3] |

| Uranium(VI) | 2.2 x 10⁴ | - | 7.8 | - | [4] |

| Chromium(III/VI) | 2.64 x 10⁴ | 580 | - | - | [5] |

| Cadmium(II) | 3.51 x 10⁵ | 560 | 8.0 | OP | [6] |

| Zinc(II) | 1.2 x 10⁵ | - | - | - | [7] |

| Cobalt(II) | 8.30 x 10⁴ | 589 | 4.0 | - | [8] |

| Neodymium(III) | 8.38 x 10⁵ | - | 8 | Emulsifier OP | [9] |

| Copper(II) | - | - | 4.0 | - |

Experimental Protocols

The determination of metal ions using 5-Br-PADAP involves the formation of a colored complex and the subsequent measurement of its absorbance using a spectrophotometer. The following are generalized protocols for the synthesis of the 5-Br-PADAP ligand and the spectrophotometric analysis of a metal ion.

Synthesis of 5-Br-PADAP

The synthesis of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) is a multi-step process that is not always detailed in application-focused papers. However, the general synthetic route involves diazotization and coupling reactions. A representative, albeit general, procedure is outlined below. The synthesis should be performed by trained chemists in a properly equipped laboratory, with all necessary safety precautions.

Materials:

-

5-bromo-2-aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

m-diethylaminophenol

-

Sodium hydroxide (NaOH)

-

Appropriate solvents (e.g., ethanol, water)

Procedure:

-

Diazotization of 5-bromo-2-aminopyridine:

-

Dissolve 5-bromo-2-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The reaction progress should be monitored (e.g., using starch-iodide paper to check for excess nitrous acid). This step forms the diazonium salt.

-

-

Coupling Reaction:

-

Dissolve m-diethylaminophenol in a dilute sodium hydroxide solution and cool it to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold m-diethylaminophenol solution with constant stirring. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.

-

A colored precipitate of 5-Br-PADAP will form.

-

-

Purification:

-

Allow the reaction to complete, then collect the precipitate by filtration.

-

Wash the crude product with cold water to remove any unreacted starting materials and salts.

-

The crude 5-Br-PADAP can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.

-

The purity of the synthesized 5-Br-PADAP should be confirmed by analytical techniques such as melting point determination, and spectroscopic methods (e.g., ¹H NMR, IR, and Mass Spectrometry).

-

Spectrophotometric Determination of a Metal Ion

This protocol provides a general workflow for the quantitative determination of a metal ion using 5-Br-PADAP. The specific parameters, such as pH, wavelength, and the use of masking agents, will vary depending on the metal ion being analyzed and the sample matrix.

Materials and Equipment:

-

Standard solution of the metal ion to be analyzed.

-

Solution of 5-Br-PADAP in a suitable solvent (e.g., ethanol).

-

Buffer solutions to control the pH.

-

Surfactant solution (e.g., Triton X-100, SDS) if required.

-

Masking agents to prevent interference from other ions, if necessary.

-

UV-Vis Spectrophotometer.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of the metal ion of interest by diluting a stock standard solution with deionized water to cover a range of concentrations.

-

-

Complex Formation:

-

In a series of volumetric flasks, add a known volume of each standard solution (and the unknown sample solution in a separate flask).

-

Add the appropriate buffer solution to adjust the pH to the optimal value for complex formation.

-

Add the 5-Br-PADAP solution. The concentration of the reagent should be in excess to ensure complete complexation of the metal ion.

-

If required, add a surfactant solution to enhance the solubility and stability of the complex.

-

Add any necessary masking agents to eliminate interferences.

-

Dilute the solutions to the final volume with deionized water and mix thoroughly.

-

Allow the solutions to stand for a specified period to ensure complete color development.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-5-Br-PADAP complex.

-

Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.

-

Measure the absorbance of each of the standard solutions and the sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.

-

Visualizations

Experimental Workflow for Spectrophotometric Analysis

The following diagram illustrates the general workflow for the determination of a metal ion using 5-Br-PADAP.

Caption: General workflow for the spectrophotometric determination of metal ions using 5-Br-PADAP.

This guide provides a foundational understanding of the application of 5-Br-PADAP in the spectrophotometric analysis of metal ions. For specific applications, it is crucial to consult the primary literature to optimize the experimental conditions for the metal of interest and the specific sample matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Derivative spectrophotometric determination of nickel using Br-PADAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Stability of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) in solution. 5-Br-PADAP is a chromogenic chelating agent widely used in analytical chemistry for the spectrophotometric determination of various metal ions.[1][2][3] Understanding its stability is crucial for developing robust analytical methods and ensuring the accuracy and reliability of experimental results. This document summarizes the key factors influencing its stability, provides detailed experimental protocols for stability assessment, and outlines potential degradation pathways. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction to 5-Br-PADAP and its Applications

This compound, or 5-Br-PADAP, is a highly sensitive and selective pyridylazo dye.[1] Its molecular structure, featuring a pyridyl ring, an azo group, and a diethylaminophenol moiety, enables it to form stable, colored complexes with a variety of metal ions. This property makes it an invaluable reagent in spectrophotometric analysis for the quantification of metals such as uranium, cobalt, and zinc.[1][3] The stability of 5-Br-PADAP solutions is a critical factor, as degradation of the reagent can lead to inaccurate analytical measurements. While generally stable under normal laboratory conditions, its stability can be compromised by factors such as pH, temperature, light, and the presence of oxidizing agents.[4]

Factors Influencing the Stability of 5-Br-PADAP in Solution

The stability of 5-Br-PADAP in solution is influenced by several key factors. A thorough understanding of these factors is essential for the proper preparation, storage, and use of 5-Br-PADAP solutions.

Table 1: Factors Affecting the Stability of 5-Br-PADAP in Solution

| Factor | Influence on Stability | Recommendations for Mitigation |

| pH | Extreme pH values (highly acidic or alkaline) can lead to the degradation of the azo dye structure. The protonation state of the molecule, which is pH-dependent, affects its stability and reactivity. | Maintain the pH of the solution within a neutral or slightly acidic/alkaline range, depending on the specific application. Use appropriate buffer systems to control the pH. |

| Temperature | Elevated temperatures can accelerate the rate of chemical degradation. | Store 5-Br-PADAP solutions at controlled room temperature or refrigerated, as specified for the particular application. Avoid exposure to high temperatures. |

| Light | Exposure to ultraviolet (UV) or high-intensity visible light can induce photodegradation of the azo dye. | Store solutions in amber-colored or opaque containers to protect them from light. Minimize exposure to direct sunlight or strong artificial light during experiments. |

| Solvent | The choice of solvent can impact the solubility and stability of 5-Br-PADAP. While soluble in organic solvents like ethanol and methanol, its aqueous solubility is limited.[3] The presence of water can facilitate hydrolytic degradation. | Use high-purity solvents. For aqueous applications, consider the use of co-solvents or surfactants to improve solubility and stability. Prepare aqueous solutions fresh as needed. |

| Oxidizing Agents | Strong oxidizing agents can lead to the cleavage of the azo bond, resulting in the loss of color and chelating properties. | Avoid contact with strong oxidizing agents. Use de-aerated solvents to minimize oxidation. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 5-Br-PADAP involves subjecting the solution to various stress conditions and monitoring its degradation over time. This is often achieved through forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][7][8][9][10]

Preparation of 5-Br-PADAP Stock Solution

A standardized stock solution is the starting point for all stability studies.

-

Materials:

-

5-Br-PADAP (analytical grade)

-

Methanol or Ethanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

-

Procedure:

-

Accurately weigh a known amount of 5-Br-PADAP powder.

-

Dissolve the powder in a minimal amount of the chosen organic solvent in a volumetric flask.

-

Once dissolved, dilute to the mark with the same solvent to achieve the desired concentration (e.g., 1 mg/mL).

-

Store the stock solution in an amber-colored glass bottle at a controlled low temperature.

-

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of 5-Br-PADAP to identify potential degradation products and pathways.[5][6][7][8][9]

Table 2: Protocol for Forced Degradation Studies of 5-Br-PADAP Solution

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix equal volumes of 5-Br-PADAP stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Mix equal volumes of 5-Br-PADAP stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis. |

| Oxidative Degradation | Mix equal volumes of 5-Br-PADAP stock solution and 3% H₂O₂. Keep at room temperature for a specified period. |

| Thermal Degradation | Heat the 5-Br-PADAP stock solution at a high temperature (e.g., 80°C) for a specified period. |

| Photodegradation | Expose the 5-Br-PADAP stock solution in a transparent container to direct sunlight or a UV lamp for a specified period. |

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact 5-Br-PADAP from its degradation products.

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

-

Mobile Phase:

-

A gradient elution is typically employed.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar degradation products.

-

-

Detection:

-

Monitor the absorbance at the λmax of 5-Br-PADAP and at other wavelengths to detect degradation products that may have different absorption spectra.

-

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a 5-Br-PADAP solution.

Potential Degradation Pathway of Azo Dyes

The degradation of azo dyes like 5-Br-PADAP can proceed through several pathways, with the cleavage of the azo bond being a primary mechanism.[4][11][12][13][14]

Quantitative Data and Interpretation

While specific quantitative data on the degradation kinetics of 5-Br-PADAP is not extensively available in the public domain, a hypothetical stability study would generate data that can be summarized as follows.

Table 3: Hypothetical Degradation Data for 5-Br-PADAP under Forced Degradation Conditions

| Stress Condition | Duration (hours) | % Degradation of 5-Br-PADAP | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C | 24 | 15% | Cleavage products: 5-bromo-2-aminopyridine and 4-amino-3-diethylaminophenol |

| 0.1 M NaOH, 60°C | 8 | 45% | Azo bond cleavage products and potential polymerization |

| 3% H₂O₂, RT | 24 | 30% | Oxidized derivatives and azo bond cleavage products |

| 80°C | 48 | 10% | Thermal decomposition products |

| UV Light (254 nm) | 12 | 25% | Photodegradation products, including isomers and cleavage products |

Note: The degradation products listed are hypothetical and would require identification using techniques such as LC-MS/MS.

Conclusion and Recommendations

The stability of this compound in solution is a critical parameter for its successful application in analytical chemistry. This guide has outlined the primary factors that influence its stability and provided a framework for conducting comprehensive stability assessments. It is recommended that for any new application or formulation involving 5-Br-PADAP, a thorough stability study be conducted to establish appropriate storage conditions and shelf-life. The use of a validated stability-indicating HPLC method is essential for obtaining reliable data. Further research into the specific degradation products and kinetics of 5-Br-PADAP would be highly beneficial to the scientific community.

References

- 1. repository.najah.edu [repository.najah.edu]

- 2. Adsorptive stripping voltammetry of trace manganese in the presence of 2-(5'-bromo-2'-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azo Dye Degradation → Term [pollution.sustainability-directory.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. longdom.org [longdom.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. jabsonline.org [jabsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 14337-53-2: Properties and Applications of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 14337-53-2, chemically known as 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Commonly referred to as Bromo-PADAP or 5-Br-PADAP, this heterocyclic azo dye is a highly sensitive chromogenic agent. Its primary and well-documented application lies in the field of analytical chemistry, specifically in the spectrophotometric determination of trace metal ions. This document consolidates available data on its chemical and physical properties, synthesis, and various applications. While its utility as a potential lead compound in pharmaceutical research and in biochemical assays is noted in some literature, extensive evidence of its role in specific biological signaling pathways is not currently available.

Chemical and Physical Properties

This compound is a dark red or purple crystalline powder.[1] Its core structure consists of a brominated pyridine ring linked to a diethylaminophenol moiety via an azo group.[2] This structure facilitates the formation of stable, colored complexes with various metal ions.

Table 1: General and Physical Properties of CAS 14337-53-2

| Property | Value | Reference(s) |

| IUPAC Name | 2-((5-Bromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol | [3] |

| Synonyms | Bromo-PADAP, 5-Br-PADAP, 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | [4][5] |

| CAS Number | 14337-53-2 | [4] |

| Molecular Formula | C₁₅H₁₇BrN₄O | [4][5] |

| Molecular Weight | 349.23 g/mol | [4][5] |

| Appearance | Red or purple powder or crystals | [1] |

| Melting Point | 157-158 °C | [1] |

| Storage Temperature | 2-8°C | [4] |

Table 2: Spectroscopic and Physicochemical Data of CAS 14337-53-2

| Property | Value | Reference(s) |

| Molar Absorptivity (ε) of Uranyl Complex | 74,000 L·mol⁻¹·cm⁻¹ at 578 nm (pH 7.6) | [6][7] |

| Molar Absorptivity (ε) of Palladium(II) Complex | 3.86 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm (pH 3.53) | [8] |

| Molar Absorptivity (ε) of Uranium(VI) Complex | 4.33 x 10⁴ L·mol⁻¹·cm⁻¹ at 576 nm | [9] |

| XLogP3 | 4.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: diazotization followed by an azo coupling reaction.[2]

-

Diazotization: 5-Bromo-2-aminopyridine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine into a reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-diethylaminophenol in an alkaline medium. The electrophilic diazonium ion attacks the electron-rich phenol ring, leading to the formation of the final azo dye product.

Principle of Action and Applications

The primary utility of this compound stems from its ability to act as a chelating agent, forming stable and intensely colored complexes with a variety of metal ions. The nitrogen atoms of the azo group and the pyridyl ring, along with the phenolic oxygen, coordinate with the metal ion. This complexation event leads to a significant shift in the maximum absorbance wavelength (λmax) of the molecule, enabling the quantitative determination of the metal ion concentration via spectrophotometry.

Spectrophotometric Determination of Metal Ions

Bromo-PADAP is a highly sensitive reagent for the determination of several metal ions, most notably uranium, but also palladium, copper, and cadmium.[6][7][8] The formation of the metal-ligand complex results in a distinct color change, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.

Table 3: Conditions for Spectrophotometric Analysis of Various Metal Ions with Bromo-PADAP

| Metal Ion | pH | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:Ligand) | Reference(s) |

| Uranium(VI) | 7.6 | 578 nm | 74,000 | 1:1:1 (ternary fluoro-complex) | [6][7] |

| Uranium(VI) | - | 576 nm | 4.33 x 10⁴ | - | [9] |

| Palladium(II) | 3.53 | 585 nm | 3.86 x 10⁴ | - | [8] |

| Copper(II) | 4 | - | - | 1:1 | [10] |

| Cadmium(II) | - | - | 10⁵ (approx.) | 1:2 | [7] |

Experimental Protocol: Spectrophotometric Determination of Uranium(VI)

The following is a generalized protocol based on published methods for the determination of uranium(VI) in aqueous samples.[9][11]

-

Sample Preparation: An aliquot of the sample containing uranium(VI) is taken.

-

Masking of Interfering Ions: A masking solution is often added to prevent other metal ions from interfering with the analysis.

-

pH Adjustment: The pH of the solution is adjusted to the optimal range for complex formation (typically around 7.6 for uranium).

-

Addition of Bromo-PADAP: A solution of Bromo-PADAP in a suitable solvent (e.g., ethanol) is added.

-

Color Development: The solution is allowed to stand for a specific period to ensure complete complex formation and color development.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the uranium-Bromo-PADAP complex (approximately 578 nm).

-

Quantification: The concentration of uranium is determined by comparing the absorbance of the sample to a calibration curve prepared using standard solutions of known uranium concentrations.

Environmental Monitoring

Due to its high sensitivity and selectivity for certain metal ions, Bromo-PADAP is utilized in environmental monitoring to detect and quantify pollutants, such as uranium, in water samples.[12]

Other Potential Applications

Some sources suggest the use of this compound in other areas, although these are less documented:

-

Textile Industry: As an azo dye, it has potential applications in the textile industry for imparting vibrant colors to fabrics.[12]

-

Biochemical Assays: It is mentioned as being employed in assays to study enzyme activity and protein interactions.[12] However, specific examples and detailed protocols in this area are scarce in the available literature.

-

Pharmaceutical Research: It has been proposed as a potential lead compound for the synthesis of new therapeutic agents.[12] A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for chemical modifications to develop a drug.[13][14] Despite this mention, there is a lack of published research detailing its use as a lead compound or its interaction with specific biological targets or signaling pathways.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield significant evidence of this compound having a defined role in specific biological signaling pathways or being the subject of extensive drug development studies. Its primary characterization and application remain in the realm of analytical chemistry. Therefore, no signaling pathway diagrams can be provided for this compound based on current knowledge.

Safety Information

Conclusion

This compound (CAS 14337-53-2) is a well-characterized chromogenic agent with significant applications in the spectrophotometric determination of trace metal ions, particularly uranium. Its high sensitivity and the stability of its metal complexes make it a valuable tool in analytical and environmental chemistry. While its potential in biochemical assays and as a lead compound in pharmaceutical research has been suggested, there is currently a lack of substantial evidence to support these applications or to define its role in any biological signaling pathways. Future research may explore these potential avenues, but its current established utility is firmly in the domain of chemical analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-314609) | 14337-53-2 [evitachem.com]

- 3. This compound | C15H17BrN4O | CID 339622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. staff-old.najah.edu [staff-old.najah.edu]

- 9. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. What is lead compound in medicinal chemistry? [synapse.patsnap.com]

- 14. Lead compound - Wikipedia [en.wikipedia.org]

- 15. fishersci.dk [fishersci.dk]

The Discovery and Enduring Legacy of Pyridylazo Dye Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylazo dye reagents represent a cornerstone in the field of analytical chemistry, particularly in the spectrophotometric determination of metal ions. Their discovery in the mid-20th century marked a significant advancement in the ability to detect and quantify trace amounts of metals with high sensitivity and selectivity. These compounds, characterized by a pyridine ring linked to a naphthol or resorcinol moiety through an azo group, form intensely colored chelates with a wide array of metal ions. This comprehensive technical guide delves into the history, synthesis, and application of these vital analytical tools, providing detailed experimental protocols, comparative data, and visual representations of their chemical behavior.

The journey of pyridylazo dyes began with the broader exploration of azo compounds, which were first discovered in the 1850s.[1] However, it was the pioneering work on 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR) that solidified their place in analytical laboratories worldwide.[2] These reagents act as terdentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine ring, one of the azo nitrogen atoms, and the hydroxyl oxygen of the naphthol or resorcinol group.[1][2] This chelation results in the formation of stable, colored complexes, a property that is harnessed for quantitative analysis.

Core Synthesis Pathways of Key Pyridylazo Dyes

The synthesis of pyridylazo dyes typically follows a two-step process: the diazotization of an aminopyridine derivative followed by an azo coupling reaction with a suitable aromatic compound, such as 2-naphthol or resorcinol.

Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

Two primary methods have been established for the synthesis of PAN, differing mainly in the diazotization step.

Method 1: Classical Diazotization with Sodium Nitrite and Mineral Acid

This is the most common and widely used method for PAN synthesis.

-

Experimental Protocol:

-

Diazotization: Dissolve 2-aminopyridine in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the solution to 0-5°C in an ice bath. In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C. Slowly add the cold sodium nitrite solution to the 2-aminopyridine solution with constant stirring, while maintaining the temperature between 0-5°C. This reaction forms the pyridyl-2-diazonium chloride solution.

-

Azo Coupling: In a separate beaker, dissolve 2-naphthol in a 10% sodium hydroxide solution to form the sodium salt of 2-naphthol. Cool this alkaline 2-naphthol solution to 0-5°C in an ice bath. Slowly add the cold pyridyl-2-diazonium chloride solution to the alkaline 2-naphthol solution with constant stirring, maintaining the temperature between 0-5°C.

-

Isolation and Purification: A bright orange-red precipitate of 1-(2-pyridylazo)-2-naphthol will form immediately. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction. Filter the crude product, wash it thoroughly with distilled water, and then recrystallize it from ethanol. Dry the purified product in an oven at a temperature below 80°C.

-

Method 2: Diazotization using Amyl Nitrite

This method offers an alternative route for the diazotization step.

-

Experimental Protocol:

-

Diazotization: Dissolve 2-aminopyridine in ethanol and add concentrated hydrochloric acid. Cool the mixture in an ice bath. Slowly add amyl nitrite to the cooled solution with continuous stirring.

-

Azo Coupling and Purification: The subsequent azo coupling and purification steps are similar to Method 1.

-

Synthesis of 4-(2-Pyridylazo)resorcinol (PAR)

The synthesis of PAR follows a similar pathway to PAN, with resorcinol used as the coupling agent.

-

Experimental Protocol:

-

Diazotization: The diazotization of 2-aminopyridine is carried out as described in the PAN synthesis (Method 1), yielding pyridyl-2-diazonium chloride.

-

Azo Coupling: A solution of resorcinol is prepared in a weakly alkaline medium (e.g., sodium carbonate or dilute sodium hydroxide solution) and cooled to 0-5°C. The cold diazonium salt solution is then slowly added to the resorcinol solution with vigorous stirring, while maintaining the low temperature.

-

Isolation and Purification: The resulting orange-red precipitate of 4-(2-pyridylazo)resorcinol is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent mixture, such as ethanol-water.[3]

-

Analytical Applications: Spectrophotometric Determination of Metal Ions

The primary application of pyridylazo dye reagents is in the colorimetric determination of metal ions. The formation of a colored metal-dye complex allows for quantification using a spectrophotometer, based on the Beer-Lambert law.

General Principle of Chelation and Color Formation

Pyridylazo dyes like PAN and PAR act as tridentate ligands, forming stable 5-membered chelate rings with metal ions. This coordination involves the pyridyl nitrogen, an azo nitrogen, and a hydroxyl oxygen. The formation of the chelate alters the electronic structure of the dye molecule, leading to a significant bathochromic shift (a shift to longer wavelengths) in its absorption spectrum and an increase in molar absorptivity. This results in a distinct color change that is proportional to the concentration of the metal ion.

Experimental Protocols for Metal Ion Determination

The following are generalized protocols for the spectrophotometric determination of various metal ions using PAN and PAR. Optimization of pH, reagent concentration, and masking agents is often necessary for specific sample matrices.

1. Determination of Copper(II) using PAR [2]

-

Reagents and Solutions:

-

Standard Copper(II) solution (1000 ppm)

-

4-(2-Pyridylazo)resorcinol (PAR) solution (0.1% w/v in water or ethanol)

-

Phosphate buffer (pH 10)

-

EDTA solution (for masking interfering ions)

-

-

Procedure:

-

To an aliquot of the sample solution containing copper(II) in a 25 mL volumetric flask, add the phosphate buffer to adjust the pH to 10.

-

Add the PAR solution and mix well. A red-colored complex will form.

-

If interfering ions such as Zn²⁺, Cd²⁺, or Hg²⁺ are present, add the EDTA solution.

-

Dilute to the mark with deionized water and measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 495-500 nm for the Cu(PAR)₂ complex.

-

Prepare a calibration curve using standard copper(II) solutions under the same conditions.

-

2. Determination of Zinc(II) using PAN

-

Reagents and Solutions:

-

Standard Zinc(II) solution (1000 ppm)

-

1-(2-Pyridylazo)-2-naphthol (PAN) solution (0.1% w/v in ethanol)

-

Acetate buffer (pH 6.0)

-

Triton X-100 solution (5% w/v, as a surfactant to solubilize the complex)

-

-

Procedure:

-

In a 25 mL volumetric flask, place an aliquot of the sample solution containing zinc(II).

-

Add the acetate buffer to maintain the pH at 6.0.

-

Add the PAN solution, followed by the Triton X-100 solution, and mix thoroughly.

-

Allow the color to develop for a specified time (e.g., 15-30 minutes).

-

Dilute to the mark with deionized water and measure the absorbance at the λmax of the Zn-PAN complex (typically around 550-560 nm).

-

Construct a calibration curve using standard zinc(II) solutions.

-

3. Determination of Lead(II) using a Substituted Pyridylazo Dye [4]

-

Reagent: 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP)

-

Procedure:

-

A violet-colored ternary complex is formed between Pb(II), Br-PADAP, and cetyltrimethylammonium bromide (CTAB) at pH 7.

-

The absorbance of the complex is measured at its λmax.

-

This method is noted for its simplicity as it does not require an extraction step.

-

Quantitative Data of Pyridylazo Dye Reagents

The following tables summarize key quantitative data for various pyridylazo dye reagents and their metal complexes, facilitating comparison and selection for specific analytical applications.

Table 1: Molar Absorptivity of Pyridylazo Dye-Metal Complexes

| Pyridylazo Reagent | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | pH |

| PAN | Co(III) | 620 | 1.90 x 10⁴ | 5.0 |

| PAN | Cu(II) | 560 | - | - |

| PAN | Ni(II) | 560 | - | - |

| PAR | Cu(II) | 495-500 | 7.62 x 10⁴ | 10 |

| PAR | Zn(II) | 492 | 7.15 x 10⁴ | 7.4 |

| Br-PADAP | Pb(II) | - | 5.1 x 10⁻¹ | 7.0 |

Note: Molar absorptivity values can vary depending on the specific experimental conditions.

Table 2: Stability Constants of Metal-Pyridylazo Complexes

| Pyridylazo Reagent | Metal Ion | log β₁ | log β₂ |

| PAR | Zn(II) | - | 12.15 |

| PAR | Cd(II) | - | - |

| PAR | Hg(II) | - | - |

| PAR | Co(II) | - | - |

| PAR | Ni(II) | - | - |

| PAR | Cu(II) | - | ~12 |

| PAR | Mn(II) | - | - |

| PAR | Pb(II) | - | - |

Advanced Applications and Future Outlook

The versatility of pyridylazo dyes extends beyond simple spectrophotometric analysis. They are employed as indicators in complexometric titrations, in flow injection analysis systems for automated determinations, and in the development of optical sensors.[5] The synthesis of substituted pyridylazo dyes, such as those with halogen or alkyl groups, has been a significant area of research aimed at enhancing sensitivity, selectivity, and solubility.[6] For instance, halogenated derivatives often exhibit higher molar absorptivities.

The future of pyridylazo dye reagents lies in their integration with modern analytical techniques. This includes their use in microfluidic "lab-on-a-chip" devices for rapid, on-site analysis and their immobilization on solid supports for the development of reusable sensors. Furthermore, ongoing research into novel pyridylazo structures with tailored properties will continue to expand their analytical utility in diverse fields, from environmental monitoring and clinical diagnostics to materials science and drug development.

Conclusion

From their initial discovery to their present-day applications, pyridylazo dye reagents have proven to be indispensable tools for analytical chemists. Their straightforward synthesis, coupled with the high sensitivity and selectivity of their metal complexes, ensures their continued relevance. This guide has provided a comprehensive overview of their history, detailed experimental protocols for their synthesis and use, and a compilation of essential quantitative data. By understanding the fundamental principles and practical methodologies associated with these reagents, researchers, scientists, and drug development professionals can effectively harness their power for precise and reliable metal ion analysis.

References

Navigating the Solubility Landscape of a Key Chromogenic Agent: A Technical Guide to 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Organic Solvents

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP), a vital chromogenic agent in analytical chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents visual workflows to elucidate the methodologies.

Core Topic: Solubility Profile of Br-PADAP

This compound, a heterocyclic azo dye, is recognized for its utility as a chelating agent that forms stable, colored complexes with various metal ions.[1] Its effectiveness in these applications is intrinsically linked to its solubility in relevant media. While Br-PADAP exhibits limited solubility in aqueous solutions, it is generally soluble in organic solvents, a critical property for its use in numerous analytical and separation techniques.[1][2]

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for Br-PADAP in a range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the qualitative solubility information gathered from various sources.

| Organic Solvent | Solubility |

| Ethanol | Soluble[1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[2] |

| Acetone | Soluble[4] |

| Benzene | Used as a solvent for extraction[2] |

| Heptane | Used as a solvent for extraction[2] |

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

A precise and widely applicable method for determining the solubility of a chromogenic compound like Br-PADAP is UV-Vis spectrophotometry. This technique leverages the Beer-Lambert law, which correlates absorbance with concentration.

Objective: To quantify the equilibrium solubility of Br-PADAP in a specified organic solvent at a given temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., Ethanol, HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Br-PADAP of a known concentration in the chosen organic solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Br-PADAP in the specific solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of solid Br-PADAP to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to first centrifuge the sample.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved solid.

-

-

Spectrophotometric Measurement:

-

Accurately dilute a known volume of the clear, saturated filtrate with the organic solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of Br-PADAP in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of Br-PADAP in the organic solvent at the specified temperature.

-

Visualizing the Workflow

To further clarify the experimental and logical processes involved in determining the solubility of Br-PADAP, the following diagrams are provided.

References

Health and Safety Data for 5-Br-PADAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). It is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and after consulting the most recent SDS provided by the supplier.

Introduction

2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP, is a pyridylazo dye used as a sensitive chromogenic reagent in spectrophotometric and colorimetric analysis of various metal ions.[1][2] Its utility in analytical chemistry necessitates a thorough understanding of its health and safety profile to ensure safe handling and mitigate potential risks in a research and development setting. This guide provides an in-depth overview of the available toxicological data, hazard classifications, and recommended safety procedures.

Hazard Identification and Classification

5-Br-PADAP is classified as a hazardous substance. The primary hazards identified from available Safety Data Sheets are skin and eye irritation.[3]

GHS Hazard Statements

GHS Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Toxicological Data

Comprehensive quantitative toxicological data for 5-Br-PADAP is limited in publicly available literature. The following tables summarize the available information.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for 5-Br-PADAP were found in the reviewed literature. One Safety Data Sheet for a solution containing 5-Br-PADAP provided an oral LD50 for the solvent, but not for 5-Br-PADAP itself. The toxicological properties have not been fully investigated.[3]

| Route of Exposure | Test Species | Value (LD50/LC50) | Reference |

| Oral | Not available | Data not available | |

| Dermal | Not available | Data not available | |

| Inhalation | Not available | Data not available |

Irritation and Corrosivity

5-Br-PADAP is confirmed to be a skin and eye irritant.[3]

| Endpoint | Result | Classification | Reference |

| Skin Irritation | Causes skin irritation | Category 2 | [3] |

| Eye Irritation | Causes serious eye irritation | Category 2A | [3] |

Sensitization

Data regarding the potential for skin or respiratory sensitization by 5-Br-PADAP is not available.

Genotoxicity and Carcinogenicity

Specific studies on the genotoxicity or carcinogenicity of 5-Br-PADAP were not identified. However, some azo dyes are known to have genotoxic potential, often following metabolic activation.[4][5][6] Reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known mutagens and carcinogens.[5][7] Oxidative metabolism can also lead to the formation of reactive intermediates that can bind to DNA.[6]

| Endpoint | Result | Reference |

| Germ Cell Mutagenicity | Data not available | [3] |

| Carcinogenicity | Data not available | [3] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 5-Br-PADAP are not available in the public domain. The following represents a generalized protocol for assessing skin and eye irritation based on OECD guidelines, which would be the standard approach for such an evaluation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a widely accepted alternative to traditional animal testing for skin irritation.

Principle: The test assesses the ability of a chemical to induce cytotoxicity in a reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically. A reduction in cell viability below a certain threshold indicates an irritant potential.

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissue units are cultured to the appropriate stage of differentiation.

-

Chemical Exposure: A defined amount of the test chemical (5-Br-PADAP) is applied topically to the surface of the epidermis model.

-

Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

-

Washing: The test chemical is thoroughly washed from the tissue surface.

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: The tissues are incubated with a vital dye (e.g., MTT). The amount of formazan produced is quantified by measuring its optical density, which is proportional to the percentage of viable cells.

-

Data Analysis: The mean percentage of viable cells for the test chemical is compared to the negative control. A mean viability of ≤ 50% is classified as irritant (Category 2).

References

- 1. 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.dk [fishersci.dk]

- 4. Genotoxicological assessment of two reactive dyes extracted from cotton fibres using artificial sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stork: Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene [storkapp.me]

Methodological & Application

Application Note: Spectrophotometric Determination of Uranium (VI) Using 5-Br-PADAP

Introduction

The accurate and sensitive determination of uranium is crucial in various fields, including environmental monitoring, nuclear fuel processing, and geological surveying. The spectrophotometric method using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) offers a robust and highly sensitive approach for the quantification of uranium (VI) ions. This method is based on the formation of a stable, colored complex between U(VI) and 5-Br-PADAP, which can be measured spectrophotometrically. The resulting complex exhibits a strong absorbance in the visible region, allowing for the determination of uranium at trace levels. This application note provides a comprehensive overview and a detailed protocol for this analytical method.

Principle

In an aqueous or mixed-solvent medium, typically buffered to a pH between 7.6 and 8.2, uranyl ions (UO₂²⁺) react with 5-Br-PADAP to form a distinctively colored ternary complex.[1] The presence of masking agents is often necessary to prevent interference from other metal ions that may also form colored complexes with 5-Br-PADAP.[1][2] The intensity of the color, which is directly proportional to the concentration of uranium, is measured at the wavelength of maximum absorbance (λmax) of the U(VI)-5-Br-PADAP complex.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of uranium using 5-Br-PADAP, compiled from various studies.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 576 - 578 nm | [1][3][5][6][7][8] |

| Molar Absorptivity (ε) | 4.33 x 10⁴ - 7.4 x 10⁴ L mol⁻¹ cm⁻¹ | [1][3][5] |

| Linear Beer-Lambert Range | 0.0 - 5.0 µg/mL | [3][8][9] |

| Sandell's Sensitivity | 0.0055 µg cm⁻² | [3][4] |

| Optimal pH Range | 6.5 - 8.2 | [1][4] |

| Color Development Time | ~5 minutes | |

| Complex Stability | > 4 hours | [3][4] |